2,6-Bis[(2R,4S,5S)-1-benzyl-4,5-diphenylimidazolidin-2-yl]pyridine
Overview
Description
2,6-Bis[(2R,4S,5S)-1-benzyl-4,5-diphenylimidazolidin-2-yl]pyridine is a complex organic compound with the molecular formula C49H45N5 and a molecular weight of 703.92 g/mol . This compound is known for its unique structure, which includes a pyridine ring substituted with two imidazolidinyl groups, each bearing benzyl and diphenyl substituents. It is primarily used as a versatile organic catalyst in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Bis[(2R,4S,5S)-1-benzyl-4,5-diphenylimidazolidin-2-yl]pyridine typically involves the reaction of 2,6-dibromopyridine with chiral imidazolidinone derivatives under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a palladium catalyst to facilitate the coupling reaction . The reaction conditions often include heating the mixture to a temperature range of 80-100°C for several hours to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve similar synthetic routes but with optimized reaction conditions to enhance yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can be employed to achieve large-scale production efficiently.
Chemical Reactions Analysis
Types of Reactions
2,6-Bis[(2R,4S,5S)-1-benzyl-4,5-diphenylimidazolidin-2-yl]pyridine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran under inert atmosphere.
Substitution: Nucleophiles such as amines or thiols; reactions often require a base like sodium hydride and are conducted at moderate temperatures.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding N-oxides, while reduction can lead to the formation of secondary amines or alcohols.
Scientific Research Applications
2,6-Bis[(2R,4S,5S)-1-benzyl-4,5-diphenylimidazolidin-2-yl]pyridine has a wide range of scientific research applications:
Biology: The compound is studied for its potential as a molecular probe in biochemical assays and as a building block for the synthesis of biologically active molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as an intermediate in the synthesis of pharmaceutical compounds.
Industry: It is utilized in the development of advanced materials and as a catalyst in various industrial chemical processes.
Mechanism of Action
The mechanism of action of 2,6-Bis[(2R,4S,5S)-1-benzyl-4,5-diphenylimidazolidin-2-yl]pyridine involves its role as a chiral ligand, which facilitates the formation of chiral transition states in catalytic reactions. The imidazolidinyl groups provide steric and electronic environments that enhance the selectivity and efficiency of the catalytic process. The pyridine ring acts as a coordinating site for metal catalysts, enabling the activation of substrates and promoting the desired chemical transformations.
Comparison with Similar Compounds
Similar Compounds
2,6-Bis(2-benzimidazolyl)pyridine: Another pyridine-based ligand with benzimidazole substituents.
2,6-Bis(2-pyridyl)pyridine: A pyridine derivative with additional pyridyl groups.
2,6-Bis(2-quinolinyl)pyridine: A compound with quinoline substituents on the pyridine ring.
Uniqueness
2,6-Bis[(2R,4S,5S)-1-benzyl-4,5-diphenylimidazolidin-2-yl]pyridine is unique due to its chiral imidazolidinyl groups, which provide distinct steric and electronic properties. This uniqueness makes it particularly effective in asymmetric catalysis, offering higher selectivity and efficiency compared to other similar compounds.
Properties
IUPAC Name |
2,6-bis[(2R,4S,5S)-1-benzyl-4,5-diphenylimidazolidin-2-yl]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C49H45N5/c1-7-20-36(21-8-1)34-53-46(40-28-15-5-16-29-40)44(38-24-11-3-12-25-38)51-48(53)42-32-19-33-43(50-42)49-52-45(39-26-13-4-14-27-39)47(41-30-17-6-18-31-41)54(49)35-37-22-9-2-10-23-37/h1-33,44-49,51-52H,34-35H2/t44-,45-,46-,47-,48+,49+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLWFDEFJSJPDND-CTRFHGHOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(C(NC2C3=NC(=CC=C3)C4NC(C(N4CC5=CC=CC=C5)C6=CC=CC=C6)C7=CC=CC=C7)C8=CC=CC=C8)C9=CC=CC=C9 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CN2[C@H]([C@@H](N[C@H]2C3=NC(=CC=C3)[C@@H]4N[C@H]([C@@H](N4CC5=CC=CC=C5)C6=CC=CC=C6)C7=CC=CC=C7)C8=CC=CC=C8)C9=CC=CC=C9 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C49H45N5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00673112 | |
Record name | 2,6-Bis[(2R,4S,5S)-1-benzyl-4,5-diphenylimidazolidin-2-yl]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00673112 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
703.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1223020-29-8 | |
Record name | 2,6-Bis[(2R,4S,5S)-1-benzyl-4,5-diphenylimidazolidin-2-yl]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00673112 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,6-Bis[(2R,4S,5S)-1-benzyl-4,5-diphenylimidazolidin-2-yl]pyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q1: What is 2,6-Bis[(2R,4S,5S)-1-benzyl-4,5-diphenylimidazolidin-2-yl]pyridine (PyBidine) and what are its key structural features?
A1: this compound, commonly referred to as PyBidine, is a chiral N,N,N-tridentate ligand. It features a central pyridine ring flanked by two imidazolidine rings. Each imidazolidine ring bears a benzyl group and two phenyl groups, contributing to its chiral environment. [, , ]
Q2: How does PyBidine interact with metal ions, and what is the significance of this interaction?
A2: PyBidine acts as a ligand, readily coordinating with various metal ions, including copper, nickel, and cobalt, through its nitrogen atoms. This coordination forms chiral metal complexes. [, , , , , , , , , , , , ] The spatial arrangement of the PyBidine ligand around the metal center creates a chiral environment, crucial for its application in asymmetric catalysis. [, , ]
Q3: What types of reactions can PyBidine-metal complexes catalyze?
A3: PyBidine-metal complexes have shown remarkable catalytic activity in a variety of asymmetric reactions, including:
Q4: How does the structure of PyBidine influence its catalytic activity and selectivity?
A4: The two imidazolidine rings in PyBidine act as "chiral fences," influencing the approach of reactants to the metal center and favoring the formation of one enantiomer over the other. [, ] Modifications to the PyBidine structure, such as the introduction of a tosyl substituent (Ts-PyBidine), can further impact its catalytic performance. [] Understanding the structure-activity relationship (SAR) of PyBidine derivatives is crucial for optimizing catalyst design and achieving desired enantioselectivities in various reactions.
Q5: Are there any computational studies on PyBidine-metal complexes?
A5: Yes, Density Functional Theory (DFT) calculations have been employed to investigate the mechanism of PyBidine-Cu(OTf)2 catalyzed [3+2] cycloaddition reactions. [] These calculations, combined with X-ray crystallographic analysis of the catalyst complex, have provided insights into the activation of substrates and the origin of enantioselectivity. []
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